molecular formula C8H12O3 B2645427 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2416230-35-6

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2645427
CAS No.: 2416230-35-6
M. Wt: 156.181
InChI Key: QILKTFQYMIABIN-UHFFFAOYSA-N
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Description

3-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane framework This structure is notable for its rigidity and three-dimensional shape, which can be advantageous in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is performed between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of asymmetric catalysis can also be employed to produce enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include inhibition or activation of specific proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKTFQYMIABIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2)(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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